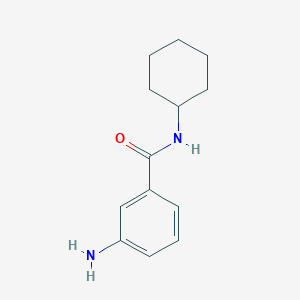
3-amino-N-cyclohexylbenzamide
Vue d'ensemble
Description
3-amino-N-cyclohexylbenzamide is a chemical compound with the linear formula C13H18N2O . It has a molecular weight of 218.3 .
Molecular Structure Analysis
The InChI code for 3-amino-N-cyclohexylbenzamide is 1S/C13H18N2O/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8,14H2,(H,15,16) .Physical And Chemical Properties Analysis
3-amino-N-cyclohexylbenzamide has a molecular weight of 218.3 . More detailed physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique
Anticonvulsant Activity
3-amino-N-cyclohexylbenzamide and related compounds have shown significant anticonvulsant effects. Studies have demonstrated that certain aminobenzamides, including N-cyclohexylbenzamide derivatives, were effective against seizures induced by electroshock and pentylenetetrazole in mice. Specifically, 4-amino-N-cyclohexylbenzamide displayed a notable protective index, indicating its potential in seizure management (Clark et al., 1984).
DNA Repair and Cancer Research
3-amino-N-cyclohexylbenzamide has been studied for its effects on DNA repair processes and cancer cell behavior. It acts as an inhibitor of poly ADP-ribosyl synthetase, influencing DNA repair and transformation in cell cultures. Its effects on enhancing the toxic effects of certain substances and its role in transformation induced by chemicals like ethyl methanesulfonate have been a focus of research. This indicates its potential utility in understanding the mechanisms of DNA repair and its implications in cancer treatment and research (Lubet et al., 1984).
Radiosensitization and Imaging
In radiobiology, 3-amino-N-cyclohexylbenzamide has been explored as a radiosensitizer, aiding in the treatment of cancer by making tumor cells more susceptible to radiation therapy. Additionally, its derivative, labeled with fluorine-19, has been used in magnetic resonance imaging (MRI) studies to monitor biodistribution and pharmacokinetics in tumor-bearing rats. This has implications for enhancing the effectiveness of radiotherapy and providing insights into the behavior of drugs in living organisms (Brix et al., 2005).
Effects on Cell Cytoskeleton and Apoptosis
Research has also focused on the effects of 3-amino-N-cyclohexylbenzamide on cell cytoskeleton and apoptosis. Studies have found that it can induce cytoskeletal rearrangement and affect cell adhesion properties, influencing cell death processes and potentially offering new approaches in cancer therapy (Malorni et al., 1994).
Anti-Inflammatory Properties
Its role as an anti-inflammatory agent has been explored in models of local inflammation, such as carrageenan-induced pleurisy. By inhibiting poly (ADP-ribose) synthetase, 3-amino-N-cyclohexylbenzamide has shown the potential to reduce inflammation and damage in tissue models (Cuzzocrea et al., 1998).
Safety And Hazards
Orientations Futures
While specific future directions for 3-amino-N-cyclohexylbenzamide are not available, benzamides have been widely used in medical, industrial, biological, and potential drug industries . By conducting in vivo biochemical tests of effective amides, research can be carried out in different fields of application .
Propriétés
IUPAC Name |
3-amino-N-cyclohexylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUCHYKDKUUYTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514075 | |
| Record name | 3-Amino-N-cyclohexylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-cyclohexylbenzamide | |
CAS RN |
77201-15-1 | |
| Record name | 3-Amino-N-cyclohexylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



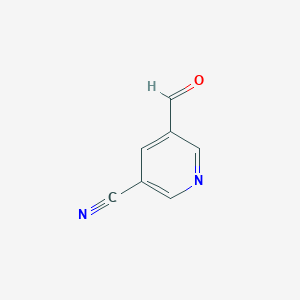
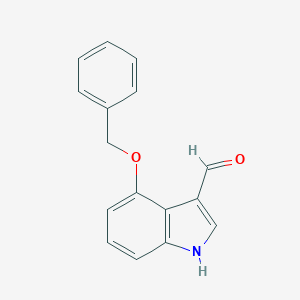
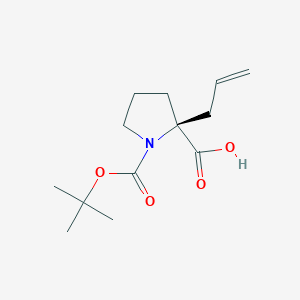
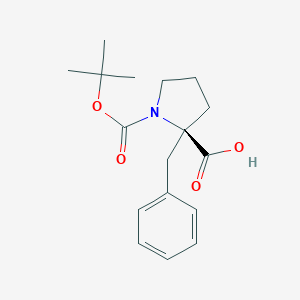
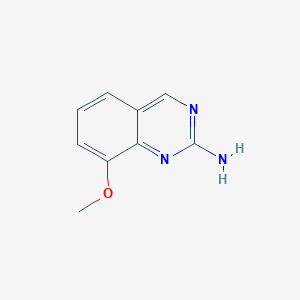

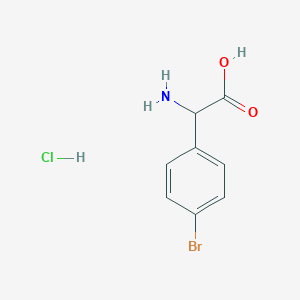
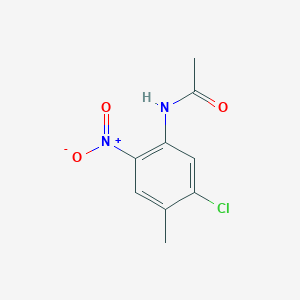


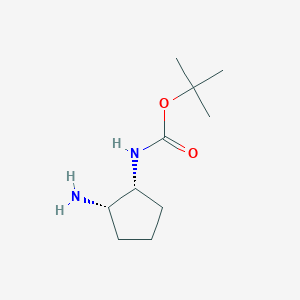
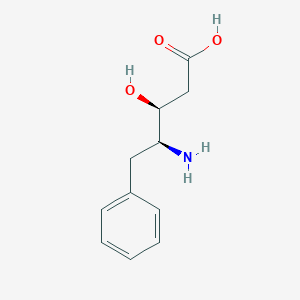

![6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B112948.png)